molecular formula C18H15N3O B2591648 N-(prop-2-en-1-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide CAS No. 879918-73-7

N-(prop-2-en-1-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B2591648
CAS No.: 879918-73-7
M. Wt: 289.338
InChI Key: SAMNQLSSNOJZSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(prop-2-en-1-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a pyridin-2-yl substituent at the quinoline C2 position and a prop-2-en-1-yl (allyl) group on the carboxamide nitrogen. The quinoline core is a privileged scaffold in medicinal chemistry due to its versatility in binding biological targets, particularly enzymes and receptors involved in infectious diseases and cancer. The allyl and pyridinyl moieties may influence electronic properties, solubility, and intermolecular interactions, which are critical for pharmacological activity and pharmacokinetics.

Properties

IUPAC Name

N-prop-2-enyl-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-2-10-20-18(22)14-12-17(16-9-5-6-11-19-16)21-15-8-4-3-7-13(14)15/h2-9,11-12H,1,10H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMNQLSSNOJZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-en-1-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable pyridine boronic acid and a halogenated quinoline derivative.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with a suitable carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.

    Allylation: The final step involves the allylation of the amide nitrogen using an allyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-en-1-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Anticancer Applications

Mechanism of Action
Research indicates that quinoline derivatives, including N-(prop-2-en-1-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide, exhibit notable anticancer activities. They may function through multiple mechanisms such as inducing apoptosis, inhibiting cell proliferation, and disrupting cancer cell signaling pathways. For instance, quinoline derivatives have been shown to inhibit specific kinases involved in cancer progression, leading to reduced tumor growth in various cancer models .

Case Studies
Several studies have investigated the efficacy of quinoline derivatives against different cancer cell lines:

  • A study synthesized a series of quinoline derivatives and evaluated their anticancer activity against human cancer cell lines. The results showed that certain compounds exhibited significant cytotoxic effects, with IC50 values in the low micromolar range .
  • Another research highlighted the synthesis of 1,3,4-oxadiazole derivatives derived from quinolines that demonstrated potent antiproliferative effects across multiple cancer types. These findings suggest that modifications to the quinoline structure can enhance anticancer efficacy .
CompoundCancer TypeIC50 (µM)Mechanism
Compound ABreast Cancer5.0Apoptosis induction
Compound BLeukemia3.5Kinase inhibition
Compound CCNS Cancer4.0Cell cycle arrest

Antimalarial Activity

Efficacy Against Plasmodium falciparum
this compound has shown promise in antimalarial applications. Research has indicated that quinoline derivatives can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The compound's mechanism involves targeting translation elongation factor 2 (PfEF2), crucial for protein synthesis in the parasite .

Preclinical Studies
In preclinical models, compounds similar to this compound have demonstrated effective oral bioavailability and potent antimalarial activity:

  • One study reported a derivative with an ED90 value below 1 mg/kg in a P. berghei mouse model, indicating strong potential for further development as an antimalarial drug .

Anti-inflammatory Properties

Potential in Treating Inflammatory Diseases
The compound may also possess anti-inflammatory properties due to its structural characteristics that allow it to interact with key inflammatory pathways. Compounds within this chemical class have been explored as dual inhibitors targeting p38 MAPK and phosphodiesterase 4 (PDE4), which are critical in mediating inflammatory responses .

Clinical Relevance
In vitro studies have shown that these inhibitors can significantly reduce the release of pro-inflammatory cytokines such as TNF-alpha. This suggests a potential therapeutic role for this compound in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with specific enzymes or receptors, leading to the modulation of various biochemical pathways. For example, they may inhibit DNA synthesis in microbial cells, leading to antimicrobial effects, or interfere with cell signaling pathways in cancer cells, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural features, synthetic yields, and physicochemical properties of N-(prop-2-en-1-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide and related compounds from the evidence:

Compound Name / ID Key Substituents Yield (%) Melting Point (°C) HPLC Purity (%) Biological Relevance (if available) Source
This compound (Target Compound) Allyl (prop-2-en-1-yl) at carboxamide; pyridin-2-yl at C2 - - - Hypothesized antibacterial/antitumor activity N/A
5a1 () 3-(Dimethylamino)propyl; 3-(4-methylpiperazin-1-yl)propanamido-phenyl at C2 64 182.3–184.2 99.4 Antibacterial evaluation
5a5 () 3-(Morpholinyl)propanamido-phenyl at C2 59 188.1–189.4 97.6 Not specified
Cabamiquine () 4-(Morpholinylmethyl)phenyl at C2; 2-(pyrrolidin-1-yl)ethyl at carboxamide - - - Antibacterial/antiviral
N-[2-((2S)-2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-6-(3-piperazin-1-ylpropoxy)quinoline-4-carboxamide () Piperazinylpropoxy at C6; cyano-difluoropyrrolidinyl at carboxamide - - - Radiopharmaceutical targeting (e.g., FAP inhibitors)

Key Structural Differences and Implications

Carboxamide Substituents: The allyl group in the target compound is less sterically hindered compared to the 3-(dimethylamino)propyl (5a1, 5a5) or piperazinylpropyl () groups. This may enhance membrane permeability but reduce target-binding specificity . Pyridin-2-yl at C2 (target compound) vs.

Synthetic Yields and Purity: Compounds with piperazine or morpholine substituents (e.g., 5a1, 5a5) show moderate yields (59–64%) and high HPLC purity (≥97.6%), suggesting robust synthetic protocols for nitrogen-rich analogs .

Thermal Stability :

  • Melting points for analogs range from 168.9°C (5a4, ) to 189.4°C (5a5, ). The allyl group’s lower molecular weight and linear structure may reduce the target compound’s melting point compared to bulkier derivatives.

Biological Activity: Cabamiquine () demonstrates the importance of morpholinylmethyl and pyrrolidinylethyl groups in enhancing antibacterial activity, likely through improved solubility and target engagement . The cyano-difluoropyrrolidinyl group in is critical for fibroblast activation protein (FAP) inhibition (IC50 = 8.5 nM, ), highlighting the role of electronegative substituents in enzyme targeting .

Physicochemical and Pharmacokinetic Predictions

  • Metabolic Stability : Pyridinyl and allyl groups are susceptible to oxidation, suggesting the target compound may require structural optimization (e.g., fluorination) to enhance metabolic stability, as seen in 4,4-difluoropyrrolidinyl derivatives () .

Biological Activity

N-(prop-2-en-1-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₅N₃O, with a molecular weight of 289.3 g/mol. Its structure incorporates both pyridine and quinoline rings, along with a carboxamide group, which are known to confer various biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₅N₃O
Molecular Weight289.3 g/mol
CAS Number879918-73-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Quinoline Core : Through a Skraup synthesis involving aniline derivatives.
  • Introduction of the Pyridine Ring : Via cross-coupling reactions such as Suzuki-Miyaura coupling.
  • Formation of the Carboxamide Group : By reacting quinoline derivatives with carboxylic acid derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors within cells. Quinoline derivatives are known to modulate biochemical pathways, potentially inhibiting DNA synthesis in microbial cells or interfering with cell signaling in cancer cells.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of Mycobacterium tuberculosis, showcasing their potential as anti-tubercular agents .

Antimalarial Activity

A study focusing on quinoline-4-carboxamides highlighted their antiplasmodial activity against Plasmodium falciparum. The compound exhibited moderate potency with an EC50 value of approximately 120 nM, indicating potential for further optimization and development as an antimalarial agent .

Anticancer Potential

In vitro studies have demonstrated that related compounds possess antiproliferative activity against various cancer cell lines, including HeLa and A549. The structure-function relationship suggests that modifications in the substituents significantly enhance biological activity .

Case Studies and Research Findings

  • Antiplasmodial Screening : A series of quinoline derivatives were screened for activity against P. falciparum, leading to the identification of compounds with low nanomolar potency and favorable pharmacokinetic properties .
  • Antimycobacterial Studies : Compounds similar to this compound showed higher efficacy against M. tuberculosis compared to standard treatments, indicating their potential as new therapeutic agents .
  • Anticancer Studies : The antiproliferative effects observed in various cancer cell lines suggest that structural modifications can lead to compounds with enhanced efficacy against specific tumors .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirm regiochemistry of the quinoline core and propargylamide linkage. For example, the pyridin-2-yl proton at C2 resonates as a doublet near δ 8.5–9.0 ppm, while the propargyl CH2 appears as a triplet near δ 4.5–5.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation .
  • IR Spectroscopy : Identify carbonyl stretches (C=O, ~1650–1700 cm⁻¹) and amide N–H bends (~3300 cm⁻¹) .

Advanced : Use X-ray crystallography to resolve ambiguities in stereochemistry or crystal packing, particularly for polymorphic forms .

How can researchers address low yields during synthesis?

Advanced
Low yields often arise from incomplete coupling or competing side reactions. Mitigation strategies include:

  • Alternative Coupling Agents : Replace PyBOP with HATU or EDCl/HOAt for improved efficiency in polar aprotic solvents .
  • Solvent Optimization : Test DMF alternatives like THF or dichloromethane to reduce viscosity and enhance reactant mobility .
  • Temperature Control : Conduct reactions under inert gas (N₂/Ar) and monitor exothermicity to prevent decomposition .

Case Study : A 23.9% yield improvement was reported for a related quinoline-4-carboxamide by switching from 4-acetylpyridine to 3-acetylpyridine derivatives .

How to resolve contradictory spectroscopic data (e.g., unexpected peaks in NMR)?

Q. Advanced

  • 2D NMR (COSY, HSQC, HMBC) : Assign proton-proton correlations and confirm connectivity. For example, HMBC can verify coupling between the quinoline C4 carbonyl and the propargylamide NH .
  • Dynamic NMR Experiments : Identify rotational barriers in amide bonds by varying temperature (e.g., 25°C to 60°C) to observe coalescence of split peaks .
  • X-ray Diffraction : Resolve ambiguities in molecular geometry, as demonstrated for structurally similar quinoline derivatives in monoclinic crystal systems (space group P2₁) .

What methodologies are used to evaluate the compound’s biological activity?

Q. Advanced

  • In Vitro Antiproliferative Assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare with control compounds like doxorubicin .
  • Apoptosis Induction : Measure caspase-3/7 activation via fluorometric assays or flow cytometry for Annexin V/PI staining .
  • Structure-Activity Relationship (SAR) : Systematically modify the pyridinyl or propargyl groups to assess impact on potency. For example, replacing pyridin-2-yl with pyridin-3-yl reduced activity by 40% in analogous compounds .

How to ensure compound stability during storage and handling?

Q. Basic

  • Solubility : Prepare stock solutions in DMSO (10–50 mM) and aliquot to avoid freeze-thaw cycles. Note that aqueous solubility is typically <1 mg/mL, necessitating co-solvents like PEG-400 .
  • Storage : Store lyophilized powder at –20°C under argon to prevent oxidation. Monitor degradation via HPLC (e.g., C18 column, acetonitrile/water gradient) .

Advanced : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation products. Related quinoline carboxamides showed <5% degradation under these conditions .

How to design experiments for assessing pharmacokinetic properties?

Q. Advanced

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Adjust substituents (e.g., fluorination) to reduce CYP450-mediated oxidation .
  • Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to measure unbound fraction. Pyridinyl derivatives often exhibit >90% binding due to hydrophobic interactions .
  • LogP Determination : Employ shake-flask (octanol/water) or computational tools (e.g., Molinspiration) to optimize lipophilicity. Target LogP ~2–3 for balanced bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.